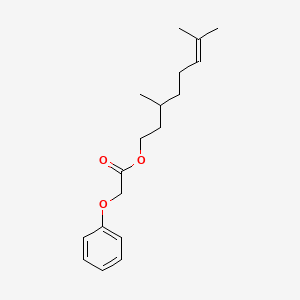

3,7-Dimethyl-6-octenyl phenoxyacetate

Description

Structure

3D Structure

Properties

CAS No. |

93805-22-2 |

|---|---|

Molecular Formula |

C18H26O3 |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

3,7-dimethyloct-6-enyl 2-phenoxyacetate |

InChI |

InChI=1S/C18H26O3/c1-15(2)8-7-9-16(3)12-13-20-18(19)14-21-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 |

InChI Key |

OCXSQRQMLDBSSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)COC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,7 Dimethyl 6 Octenyl Phenoxyacetate

Strategies for Esterification and Transesterification Reactions

The formation of the ester linkage in 3,7-dimethyl-6-octenyl phenoxyacetate (B1228835) is a pivotal step in its synthesis, achievable through both direct esterification and transesterification pathways.

Catalytic Systems in the Esterification of Phenoxyacetic Acid and 3,7-Dimethyl-6-octen-1-ol Precursors

The direct esterification of phenoxyacetic acid with 3,7-dimethyl-6-octen-1-ol (citronellol) is a classical Fischer-Speier esterification. organic-chemistry.org This equilibrium-driven process necessitates the use of a catalyst and often requires the removal of water to drive the reaction towards the product side. organic-chemistry.orgbyjus.comlibretexts.org

A variety of catalytic systems can be employed for this transformation. Strong Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are conventional catalysts that protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol. organic-chemistry.orgbyjus.com Lewis acids like hafnium(IV) and zirconium(IV) salts have also been demonstrated to be effective catalysts for direct ester condensation. organic-chemistry.org

Heterogeneous catalysts offer advantages in terms of ease of separation and reusability. Graphene oxide and silica (B1680970) chloride are examples of solid acid catalysts that can facilitate esterification under milder conditions. organic-chemistry.orgorganic-chemistry.org Furthermore, activating agents can be used to facilitate the reaction. For instance, phosphonitrilic chloride (PNT) in the presence of N-methyl morpholine (B109124) (NMM) has been used to activate phenoxyacetic acid for coupling with various phenols, a methodology that could be adapted for its reaction with citronellol (B86348).

The choice of catalyst can influence reaction times and yields, as illustrated by studies on analogous esterification reactions.

Table 1: Comparison of Catalytic Systems in Analogous Esterification Reactions

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Carboxylic Acid + Alcohol | Heat, Reflux | Good | byjus.com |

| p-Toluenesulfonic Acid | Carboxylic Acid + Alcohol | Heat, Dean-Stark | Good | organic-chemistry.org |

| Hafnium(IV) / Zirconium(IV) salts | Carboxylic Acid + Alcohol | Not specified | High | organic-chemistry.org |

| Graphene Oxide | Aliphatic/Aromatic Acids + Alcohols | Not specified | Good | organic-chemistry.org |

Investigations into Transesterification Pathways Involving 3,7-Dimethyl-6-octenyl Phenoxyacetate

Transesterification is an alternative route to this compound, involving the reaction of a different phenoxyacetate ester (e.g., methyl phenoxyacetate) with 3,7-dimethyl-6-octen-1-ol, or the reaction of a different 3,7-dimethyl-6-octenyl ester with phenoxyacetic acid. This process is also catalyzed by acids or bases. wikipedia.org

Under basic conditions, a strong base such as an alkoxide is used. The base must be chosen carefully to avoid unwanted side reactions. youtube.com For instance, reacting methyl phenoxyacetate with sodium citronelloxide (the deprotonated form of citronellol) would yield the desired product. The mechanism involves the nucleophilic attack of the alkoxide on the ester carbonyl. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, where the carbonyl group of the starting ester is protonated, followed by nucleophilic attack from the alcohol. wikipedia.orgmasterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol produced as a byproduct (e.g., methanol (B129727) from methyl phenoxyacetate) can be removed by distillation. wikipedia.org

Enzymatic transesterification using lipases presents a milder and often more selective alternative. wikipedia.org Lipases can catalyze the acyl transfer between an ester and an alcohol. This method is particularly valuable when dealing with sensitive functional groups. The transesterification of β-keto esters is a well-studied area, and the principles can be extended to other esters. nih.gov

Mechanistic Studies of Ester Formation with Specific Focus on the Phenoxyacetate Moiety

The mechanism of acid-catalyzed esterification (Fischer esterification) of phenoxyacetic acid with 3,7-dimethyl-6-octen-1-ol proceeds through a series of reversible steps. libretexts.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of phenoxyacetic acid, making the carbonyl carbon more electrophilic. byjus.commasterorganicchemistry.com

Nucleophilic Attack: The hydroxyl group of 3,7-dimethyl-6-octen-1-ol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). byjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. byjus.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. byjus.com

The entire process is in equilibrium, and the reaction is typically driven to completion by removing water as it is formed, often using a Dean-Stark apparatus, or by using an excess of one of the reactants. organic-chemistry.orglibretexts.org

Stereoselective Synthesis Approaches for Chiral Centers and Olefinic Geometry

The structure of this compound contains a chiral center at the C3 position of the octenyl chain and a trisubstituted double bond, making stereoselective synthesis a critical aspect for obtaining specific isomers.

Enantioselective Synthesis of the 3,7-Dimethyl-6-octen-1-ol Moiety and Precursors

The alcohol precursor, 3,7-dimethyl-6-octen-1-ol (citronellol), exists as two enantiomers, (R)- and (S)-citronellol. The synthesis of enantiomerically pure citronellol is a key step in producing stereochemically defined this compound.

One common approach is the kinetic resolution of racemic citronellol. This can be achieved through enzymatic enantioselective esterification or transesterification. nih.gov For example, lipases can selectively acylate one enantiomer of citronellol, allowing for the separation of the resulting ester from the unreacted enantiomer. The lipase (B570770) from Rhizomucor miehei has been shown to be effective in the enantioselective synthesis of (R)-(+)-β-citronellyl acetate (B1210297), achieving high enantiomeric excess. nih.gov

Another powerful strategy is the asymmetric synthesis from achiral precursors. For instance, geraniol (B1671447) can be converted to (R)-citronellal via a bienzymatic cascade using a copper radical alcohol oxidase and an old yellow enzyme (OYE). nih.govacs.orgbohrium.com The resulting (R)-citronellal can then be reduced to (R)-citronellol. Similarly, (S)-citronellal can be synthesized using different enzymes or catalyst systems. orgsyn.org

Table 2: Examples of Enantioselective Synthesis of Citronellol Precursors

| Starting Material | Method | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R,S)-β-Citronellol | Kinetic Resolution (Rhizomucor miehei lipase) | (R)-(+)-β-Citronellyl acetate | 90% | nih.gov |

| Geraniol | Bienzymatic Cascade (CgrAlcOx and OYE2) | (R)-Citronellal | 96.9% | nih.govbohrium.com |

| Neryldiethylamine | Asymmetric Isomerization, Hydrolysis, Hydrogenation | (S)-Citronellol | High | google.com |

Diastereoselective Control in the Formation of the Branched Octenyl Chain and its Stereocenters

While the primary chiral center in the octenyl moiety is at C3, the synthesis of more complex analogs or derivatives might require control over other potential stereocenters. Diastereoselective reactions are crucial for establishing the correct relative stereochemistry in such cases.

For the formation of the branched octenyl chain itself, strategies often rely on the stereoselective construction of carbon-carbon bonds. For example, aldol-type reactions or the addition of organometallic reagents to chiral aldehydes or ketones can be employed to set the stereochemistry at the newly formed stereocenters. The stereochemical outcome is often dictated by the facial selectivity of the nucleophilic attack, which can be controlled by steric hindrance or chelation effects.

In the context of building substituted macrocyclic structures, it has been shown that diastereochemical selectivity can be achieved even from achiral or racemic starting materials, where stereochemical resolution occurs during the reaction, for instance, through the formation of a stabilized enolate. chemrxiv.orgresearchgate.net While not directly applied to this compound, these principles of diastereoselective synthesis are fundamental in organic chemistry and could be adapted for the synthesis of complex analogs.

Optimization of Geometric Isomerism (cis/trans) for the 6-octenyl Double Bond

The geometry of the C6-C7 double bond in the 3,7-dimethyl-6-octenyl (citronellyl) moiety is a critical determinant of the final properties of the phenoxyacetate ester. The trans (or E) isomer corresponds to a geraniol-derived structure, while the cis (or Z) isomer is derived from nerol (B1678202). Control over this isomerism is paramount and can be approached either by using stereochemically pure starting materials or by post-synthetic isomerization.

Research into the transformation of terpene alcohols like geraniol has shown that reaction conditions can influence the isomeric ratio. bibliotekanauki.pl For instance, catalytic systems can be fine-tuned to favor one isomer over the other. The isomerization of allylic alcohols is a well-established field, often employing transition metal catalysts or specific acidic conditions to equilibrate a mixture to its thermodynamically favored state or to kinetically trap a desired isomer.

Recent advancements in stereochemical editing offer pathways to interconvert geometric isomers. Methods employing photoredox catalysis in conjunction with a thiol cocatalyst have demonstrated the ability to isomerize cis-1,2-diols to their trans counterparts, operating under thermodynamic control. nih.gov While this specific example pertains to diols, the underlying principle of reversible hydrogen atom transfer (HAT) could conceptually be adapted for the isomerization of the allylic system in this compound. The equilibrium between the cis and trans isomers is influenced by subtle energetic differences, with the trans isomer generally being more stable due to reduced steric strain.

Control can also be exerted through the choice of synthetic route for the alcohol precursor. The synthesis of geraniol and nerol, the respective trans and cis isomers of 3,7-dimethylocta-2,6-dien-1-ol, often yields mixtures, but specific industrial processes have been optimized to produce high-purity isomers, which can then be hydrogenated selectively at the C2-C3 double bond to yield the corresponding citronellol isomers for esterification.

| Method | Controlling Factor | Expected Outcome | Reference Principle |

|---|---|---|---|

| Catalytic Isomerization | Thiol-based photoredox catalysis | Equilibration towards the thermodynamically more stable trans isomer. | Reversible Hydrogen Atom Transfer (HAT). nih.gov |

| Precursor Synthesis | Choice of catalyst and conditions for terpene synthesis. | Production of high-purity geraniol (trans) or nerol (cis) precursors. | Stereoselective catalysis. bibliotekanauki.pl |

| Thermal/Acid Catalysis | Temperature and acid strength. | Equilibration of isomers, typically favoring the trans form. | Attainment of thermodynamic equilibrium. |

Chiral Catalyst Development for Branched Alkyl Ester Synthesis

The synthesis of this compound presents a chiral center at the C3 position of the alkyl chain. Achieving high enantioselectivity in the formation of such branched alkyl esters is a significant goal in modern synthetic chemistry. This is typically accomplished through the use of chiral catalysts that can differentiate between the enantiotopic faces of a prochiral precursor or resolve a racemic mixture.

Catalytic asymmetric methods provide an efficient route to enantioenriched esters. nih.govorganic-chemistry.org One prominent strategy is the catalytic enantioselective synthesis starting from an alkyl halide, an olefin, and a hydrosilane, catalyzed by an earth-abundant metal like nickel. nih.govacs.org This convergent approach allows for the construction of the chiral center with good enantioselectivity while simultaneously forming the ester linkage. A four-component variant, where the alkyl halide is generated in situ from an aldehyde and an acyl bromide, further enhances the method's utility by avoiding the isolation of potentially unstable intermediates. nih.gov

Organocatalysis has also emerged as a powerful tool for the synthesis of chiral molecules, including esters. nih.govacs.orgrsc.org Chiral organocatalysts, such as those based on benzotetramisole, can be used for the asymmetric esterification of ketene (B1206846) intermediates generated from α-diazoketones. organic-chemistry.org Another approach involves the dynamic kinetic resolution (DKR) of racemic alcohols. organic-chemistry.org This process combines a lipase for enantioselective acylation with a metal catalyst (e.g., ruthenium-based) that racemizes the unreacted alcohol enantiomer in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product ester. organic-chemistry.org

| Catalytic System | Methodology | Key Features | Typical Starting Materials |

|---|---|---|---|

| Nickel-Chiral Ligand | Convergent Cross-Coupling | Forms C-C, C-H, and C-O bonds in one pot; good functional group tolerance. nih.govacs.org | Alkyl halide, olefin, hydrosilane. nih.gov |

| Lipase + Ru-complex | Dynamic Kinetic Resolution (DKR) | High yields and enantiomeric excesses; converts racemic alcohols to single enantiomer esters. organic-chemistry.org | Racemic secondary alcohol, acyl donor. organic-chemistry.org |

| Chiral Palladium(II) Complex | Asymmetric Allylic Esterification | Enantioselective SN2' substitution; high yields and enantiopurities. organic-chemistry.org | Allylic alcohol (as trichloroacetimidate), carboxylic acid. organic-chemistry.org |

| Chiral Organocatalyst | Asymmetric Ketene Esterification | Metal-free; proceeds via a ketene intermediate. organic-chemistry.org | α-diazoketone, phenol/alcohol. organic-chemistry.org |

Reactivity and Post-Synthetic Modifications of this compound

Reactions of the Alkene Functionality (e.g., Functionalization, Dihydroxylation, Epoxidation)

The C6-C7 double bond in the citronellyl portion of the molecule is a key site for post-synthetic modification. This alkene functionality can undergo a variety of addition reactions, allowing for the introduction of new functional groups and the creation of diverse derivatives.

Epoxidation: The double bond can be readily converted to an epoxide using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction creates a reactive three-membered ether ring, which can be opened by various nucleophiles to yield a range of functionalized products. The transformation of citronellal (B1669106) and citral (B94496) derivatives into their 6,7-epoxy counterparts is a well-documented process. researchgate.net

Dihydroxylation: The alkene can be converted into a vicinal diol (a glycol) through dihydroxylation. The stereochemical outcome of this reaction is highly dependent on the reagents used.

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). These reactions proceed through a concerted mechanism involving a cyclic intermediate, resulting in the two hydroxyl groups being added to the same face of the double bond. libretexts.orgnih.gov

Anti-dihydroxylation: This is typically a two-step process. First, an epoxide is formed, which is then opened under acidic aqueous conditions. The acid-catalyzed ring-opening proceeds via an Sₙ2-like attack by water on the protonated epoxide, leading to the two hydroxyl groups being on opposite faces of the original double bond. libretexts.orglibretexts.org

These dihydroxylation methods have been instrumental in the synthesis of various natural products and pharmaceutical agents. libretexts.orglibretexts.org

| Reaction | Typical Reagents | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | m-CPBA, Peroxyacetic acid | 6,7-Epoxy-3,7-dimethyloctyl phenoxyacetate | Syn addition of oxygen |

| Syn-Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃/H₂O or Cold, dilute KMnO₄, NaOH | 3,7-Dimethyl-6,7-dihydroxyoctyl phenoxyacetate | Syn |

| Anti-Dihydroxylation | 1. m-CPBA; 2. H₃O⁺ | 3,7-Dimethyl-6,7-dihydroxyoctyl phenoxyacetate | Anti |

Hydrolysis and Saponification Kinetics of the Phenoxyacetate Ester Linkage

The ester linkage in this compound is susceptible to hydrolysis, particularly under basic conditions in a reaction known as saponification. masterorganicchemistry.com This reaction is fundamental to the degradation of the ester and is a classic example of nucleophilic acyl substitution.

The rate of this reaction is influenced by several factors:

Temperature: As with most chemical reactions, an increase in temperature increases the reaction rate constant according to the Arrhenius equation. researchgate.net

Concentration of Reactants: The rate is directly proportional to the concentrations of both the ester and the hydroxide (B78521) ions. dergipark.org.tr

Solvent: The choice of solvent can affect the solvation of the reactants and the transition state, thereby influencing the reaction rate. ias.ac.in Studies on ethyl acetate hydrolysis in acetone-water mixtures show that solvent composition can modify the entropy of activation. ias.ac.in

Kinetic studies typically involve monitoring the disappearance of the ester or the hydroxide ions over time. youtube.com The second-order rate constant (k) can then be determined from the integrated rate law.

| Parameter | Effect on Reaction Rate | Underlying Principle |

|---|---|---|

| Temperature | Increases | Provides sufficient activation energy (Arrhenius relationship). researchgate.net |

| [Ester] | Increases | Rate is first-order with respect to ester concentration. |

| [OH⁻] | Increases | Rate is first-order with respect to hydroxide concentration. |

| Solvent Polarity | Complex effects | Affects solvation of reactants and the tetrahedral intermediate. ias.ac.in |

Transformations Involving the Phenoxy Aromatic Ring (e.g., Electrophilic Aromatic Substitution)

The phenoxy group of the molecule contains an aromatic ring that can undergo electrophilic aromatic substitution (SEAr). wikipedia.org The ether oxygen atom attached directly to the ring is a powerful activating group and an ortho, para-director. This is because the oxygen can donate a lone pair of electrons into the aromatic π-system through resonance, which stabilizes the cationic intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. wikipedia.orglibretexts.org

This activation makes the phenoxy ring significantly more reactive towards electrophiles than benzene (B151609) itself. Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring, predominantly at the ortho and para positions. msu.edu

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom with a halogen. wikipedia.org Due to the high activation of the ring, this reaction may even proceed without a catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively. An alkyl halide or acyl halide is reacted with the aromatic ring in the presence of a strong Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). wikipedia.org

The regioselectivity (ortho vs. para) is influenced by steric hindrance. The bulky phenoxyacetate side chain may sterically hinder the approach of the electrophile to the ortho positions, potentially leading to a higher yield of the para-substituted product.

| Reaction | Reagents | Electrophile | Expected Major Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-Nitrophenoxyacetate derivatives. msu.edu |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion equivalent) | ortho- and para-Bromophenoxyacetate derivatives. wikipedia.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-Acylphenoxyacetate derivatives. wikipedia.org |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | ortho- and para-Sulfonic acid derivatives. wikipedia.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,7 Dimethyl 6 Octenyl Phenoxyacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

A complete analysis of the molecular structure of 3,7-Dimethyl-6-octenyl phenoxyacetate (B1228835) would heavily rely on a suite of NMR experiments. However, no published experimental data for ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, or NOESY spectra could be located for this specific compound.

One-Dimensional NMR (¹H, ¹³C, DEPT) Chemical Shift and Coupling Constant Analysis

Without experimental spectra, a detailed table of chemical shifts and coupling constants for 3,7-Dimethyl-6-octenyl phenoxyacetate cannot be compiled. Predicted ¹H NMR data is available but does not substitute for experimentally verified results, which are essential for definitive structural assignment and for understanding the electronic environment of the protons and carbons within the molecule.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms and the stereochemistry of a molecule. youtube.comsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, confirming the spin systems within the 3,7-dimethyl-6-octenyl chain and the phenoxyacetate moiety.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is vital for connecting the ester group to both the alkyl chain and the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, which is key to determining the stereochemistry and preferred conformations of the molecule. youtube.com

The absence of this 2D NMR data makes a confident and detailed structural elucidation impossible.

Advanced NMR Techniques for Conformational Analysis of the 3,7-Dimethyl-6-octenyl Chain

The flexibility of the 3,7-dimethyl-6-octenyl chain suggests a complex conformational landscape. Advanced NMR techniques, such as variable temperature NMR studies and the measurement of residual dipolar couplings, would be necessary to understand the conformational preferences of this part of the molecule. researchgate.net No such studies on this compound have been found in the reviewed literature.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. nist.gov For this compound, one would expect to observe characteristic vibrations for the ester, alkene, and aromatic moieties.

Infrared (IR) Spectroscopic Signatures of Ester, Alkene, and Aromatic Moieties

A hypothetical IR spectrum of this compound would feature:

A strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹.

C-O stretching vibrations for the ester, expected between 1000-1300 cm⁻¹.

A C=C stretching vibration for the alkene in the octenyl chain, usually appearing around 1640-1680 cm⁻¹.

=C-H stretching vibrations for the alkene and aromatic ring, typically above 3000 cm⁻¹.

C-H stretching vibrations for the aliphatic parts of the molecule, found below 3000 cm⁻¹.

C=C stretching vibrations within the aromatic ring, which present as a series of peaks in the 1450-1600 cm⁻¹ region.

Aromatic C-H out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring.

However, without an experimental spectrum, these remain theoretical expectations. While IR data for the related compound citronellyl acetate (B1210297) is available, direct extrapolation to the phenoxyacetate derivative is not scientifically rigorous. nist.gov

Raman Spectroscopic Studies of Molecular Vibrations and Specific Structural Features

Raman spectroscopy would complement IR data, particularly for the non-polar C=C bond of the alkene and the symmetric vibrations of the aromatic ring, which often give rise to strong Raman signals. thegoodscentscompany.com A Raman study could provide further insights into the molecular structure and conformation. Regrettably, no Raman spectroscopic data for this compound could be sourced.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation of this compound, providing insights into its molecular weight and fragmentation behavior under ionization.

High-resolution mass spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. The molecular formula of the compound is C18H26O3. nih.gov The calculated exact mass, based on the most abundant isotopes of carbon, hydrogen, and oxygen, can be compared with the experimentally measured mass to confirm the elemental formula with a high degree of confidence.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C18H26O3 |

| Calculated Exact Mass | 290.1882 Da |

| Measured Exact Mass | Hypothetical Value: 290.1885 Da |

Note: Measured exact mass and mass error are hypothetical as specific experimental data for this compound is not publicly available.

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting the molecular ion of this compound and analyzing the resulting fragment ions. The fragmentation pattern offers a roadmap to the connectivity of the 3,7-dimethyl-6-octenyl (citronellyl) and phenoxyacetate moieties.

The primary fragmentation of esters often involves cleavage of the bond adjacent to the carbonyl group. libretexts.orgwhitman.edu For this compound, two main fragmentation pathways are anticipated:

Cleavage of the C-O bond between the carbonyl carbon and the octenyl oxygen: This would result in the formation of a phenoxyacetyl cation and a neutral 3,7-dimethyl-6-octenol molecule.

Cleavage of the bond between the carbonyl carbon and the phenoxyacetyl methylene (B1212753) group: This would lead to the formation of a 3,7-dimethyl-6-octenyl cation.

Further fragmentation of the 3,7-dimethyl-6-octenyl cation is expected to follow patterns observed for citronellol (B86348) and its derivatives. mdpi.comresearchgate.net This includes the loss of small neutral molecules like water (if rearrangement occurs) or isoprene, and the formation of characteristic terpene fragment ions. The fragmentation of the phenoxyacetate portion would likely involve the cleavage of the ether bond, yielding a phenoxy radical or cation and a ketene-like fragment. The mass spectrum of methyl phenoxyacetate shows a prominent peak corresponding to the phenoxy cation, which would also be expected in the fragmentation of this compound. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound

| m/z (Predicted) | Proposed Fragment |

|---|---|

| 290 | [M]+ (Molecular Ion) |

| 151 | [C8H7O2]+ (Phenoxyacetyl cation) |

| 139 | [C10H19]+ (3,7-Dimethyl-6-octenyl cation) |

| 121 | [C8H9O]+ |

| 107 | [C7H7O]+ (from Phenoxyacetate moiety) |

| 93 | [C6H5O]+ (Phenoxy cation) |

| 81 | [C6H9]+ (from Octenyl moiety) |

Note: The m/z values are predicted based on the fragmentation patterns of similar compounds.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

The 3,7-dimethyl-6-octenyl moiety of the molecule contains a chiral center at the C3 position, meaning the compound can exist as (R) and (S) enantiomers. libretexts.orgnih.govresearchgate.net Chiroptical spectroscopy is essential for distinguishing between these enantiomers and determining the enantiomeric purity of a synthesized sample.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com This technique is highly sensitive to the stereochemical environment of chromophores. In this compound, the phenoxyacetate group acts as a chromophore. The spatial arrangement of the chiral 3,7-dimethyl-6-octenyl group relative to the chromophore will induce a CD signal.

If the (R) and (S) enantiomers of this compound were synthesized, their CD spectra would be mirror images of each other. A positive Cotton effect (a peak in the positive region of the CD spectrum) for one enantiomer would correspond to a negative Cotton effect for the other. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. Therefore, CD spectroscopy can be a powerful tool for assigning the absolute configuration of the chiral center (by comparison with standards or theoretical calculations) and for quantifying the enantiomeric purity of the synthesized product. nih.govrsc.org

Table 3: Hypothetical Circular Dichroism Data for Enantiomers of this compound

| Enantiomer | Wavelength (nm) of Maximum Absorption (λmax) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) |

|---|---|---|

| (R)-3,7-Dimethyl-6-octenyl phenoxyacetate | Hypothetical Value: 270 nm | Hypothetical Value: +5000 |

Note: The values presented are hypothetical and serve to illustrate the expected mirror-image relationship in the CD spectra of the enantiomers.

Computational Chemistry Investigations of 3,7 Dimethyl 6 Octenyl Phenoxyacetate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

No dedicated studies on the quantum mechanics of 3,7-Dimethyl-6-octenyl phenoxyacetate (B1228835) were identified. Research in this area would typically involve sophisticated software to model the molecule's behavior at the subatomic level, providing deep insights into its electronic characteristics.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

No literature containing Density Functional Theory (DFT) calculations to determine the most stable three-dimensional shape (ground state geometry) or the potential energy (energetics) of 3,7-Dimethyl-6-octenyl phenoxyacetate was found. Such studies are fundamental in computational chemistry for understanding a molecule's structure and stability.

Ab Initio Methods for High-Accuracy Electronic Property Computations

There are no available publications that use high-level ab initio ("from the beginning") calculations to compute the electronic properties of this specific compound. These methods are computationally intensive and are considered a gold standard for achieving high accuracy in predicting properties like electron distribution and molecular orbital energies.

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound has not been published. This type of analysis is crucial for predicting where the molecule is most likely to undergo chemical reactions.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Specific molecular mechanics or molecular dynamics simulation studies for this compound are absent from the available literature. These simulation techniques are essential for understanding the physical movements and flexibility of molecules.

Dynamic Behavior and Flexibility of the Ester Linkage and Phenoxy Group

There is no research available detailing the dynamic movements, such as rotations and vibrations, of the ester functional group and the phenoxy ring in this compound. Molecular dynamics simulations would be the primary method to investigate this aspect.

Compound Information

Computational Approaches to Reaction Mechanism Modeling

Computational modeling provides a powerful lens through which to examine the intricate details of chemical reactions involving this compound. By employing quantum mechanical calculations, researchers can elucidate reaction pathways, characterize transient species, and determine the energetic landscapes of these transformations. Such studies are invaluable for understanding the underlying factors that govern the reactivity of this bifunctional molecule, which possesses both an ester group and a carbon-carbon double bond.

Transition State Characterization for Ester Hydrolysis or Alkene Functionalization Reactions

A critical aspect of modeling reaction mechanisms is the identification and characterization of transition states. These high-energy structures represent the pinnacle of the energy barrier that must be surmounted for a reaction to proceed. For this compound, two primary reactive sites are of interest: the ester carbonyl carbon, susceptible to nucleophilic attack, and the alkene double bond, which can undergo various addition and oxidation reactions.

Ester Hydrolysis: The hydrolysis of the ester functional group in this compound can proceed via acid- or base-catalyzed pathways. viu.cachemguide.co.uklibretexts.org Under basic conditions, the reaction typically involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the 3,7-Dimethyl-6-octen-1-ol (citronellol) moiety. Computational methods, such as Density Functional Theory (DFT), can be used to model the geometry of the transition state for this addition-elimination process. Key parameters that are characterized include the bond lengths of the forming and breaking bonds, the bond angles around the central carbon atom, and the imaginary frequency corresponding to the reaction coordinate.

Alkene Functionalization: The carbon-carbon double bond in the citronellyl portion of the molecule is amenable to functionalization reactions, such as epoxidation or dihydroxylation. For instance, in a peroxy acid-mediated epoxidation, the transition state would involve a concerted mechanism where the oxygen atom from the peroxy acid is transferred to the double bond. Computational characterization of this transition state would reveal a spiro-like arrangement involving the alkene and the peroxy acid. DFT studies on similar terpenes, like limonene, have shown that such calculations can predict the stereochemical outcome of the reaction. mdpi.com

A hypothetical transition state for the base-catalyzed hydrolysis of this compound is detailed in the table below. The data is illustrative and based on typical values for similar ester hydrolysis reactions calculated using DFT at the B3LYP/6-31G* level of theory.

Table 1: Hypothetical Transition State Parameters for the Base-Catalyzed Hydrolysis of this compound

| Parameter | Value | Description |

| C=O bond length (Å) | 1.35 | Elongated relative to the ground state ester (approx. 1.22 Å) |

| C-OH (nucleophile) bond length (Å) | 1.95 | Partially formed bond |

| C-O(citronellyl) bond length (Å) | 1.50 | Partially broken bond |

| O-C-O angle (°) | 105.2 | Approaching tetrahedral geometry |

| Imaginary Frequency (cm⁻¹) | -450 | Corresponds to the motion along the reaction coordinate |

Reaction Pathway Elucidation and Energy Profile Determination

Beyond identifying transition states, computational chemistry allows for the mapping of the entire reaction pathway, providing a comprehensive energy profile. This profile connects the reactants, intermediates, transition states, and products through their relative energies, offering insights into the thermodynamics and kinetics of the reaction.

For the hydrolysis of this compound, the energy profile would illustrate the initial energy of the reactants (ester and hydroxide ion), the energy of the transition state for nucleophilic attack, the energy of the tetrahedral intermediate, and the final energy of the products (phenoxyacetate and citronellol). The difference in energy between the reactants and the transition state defines the activation energy, a key determinant of the reaction rate. researchgate.net

Similarly, for an alkene functionalization reaction like epoxidation, the energy profile would show the energy of the reactants (the ester and the oxidizing agent), the energy of the transition state, and the energy of the epoxidized product. By comparing the activation energies for reactions at the ester and alkene sites, computational studies can predict the chemoselectivity of a given reagent.

The following table presents a hypothetical energy profile for the base-catalyzed hydrolysis of this compound, with energies calculated relative to the reactants.

Table 2: Hypothetical Energy Profile for the Base-Catalyzed Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State 1 (Nucleophilic Attack) | +15.2 |

| Tetrahedral Intermediate | +5.8 |

| Transition State 2 (Leaving Group Departure) | +12.5 |

| Products (Phenoxyacetate⁻ + Citronellol) | -18.7 |

In Silico Prediction of Spectroscopic Parameters

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which is crucial for their characterization and identification. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy can be simulated with a high degree of accuracy.

Prediction of NMR Chemical Shifts and Coupling Constants

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly DFT, can predict the ¹H and ¹³C chemical shifts and spin-spin coupling constants of this compound. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The calculated shielding values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

The accuracy of these predictions is highly dependent on the level of theory, the basis set employed, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). researchgate.net Predicted NMR data can aid in the assignment of experimental spectra, help distinguish between isomers, and provide insights into the conformational preferences of the molecule in solution.

Below is a table of predicted ¹H NMR chemical shifts for selected protons in this compound, based on DFT calculations.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C=C | 5.10 | t |

| H on C-O-C=O | 4.65 | s |

| H on C-OAr | 4.20 | t |

| Aromatic H (ortho) | 6.95 | d |

| Aromatic H (meta) | 7.30 | t |

| Aromatic H (para) | 7.00 | t |

| CH₃ on C=C | 1.68 | s |

| CH₃ on C=C (isopropylidene) | 1.60 | s |

| CH₃ on chiral center | 0.95 | d |

Simulation of IR and Raman Spectra

Vibrational spectroscopy, encompassing IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding intensities. youtube.comarxiv.org

IR intensities are determined by the change in the dipole moment during a vibration, while Raman intensities are related to the change in polarizability. nih.gov DFT calculations can provide both sets of data, allowing for the generation of theoretical IR and Raman spectra. These simulated spectra are invaluable for interpreting experimental data, assigning specific vibrational bands to functional groups, and studying conformational changes. researchgate.netresearchgate.net For this compound, key vibrational modes would include the C=O stretch of the ester, the C=C stretch of the alkene, the C-O stretches, and various C-H bending and stretching modes.

The following table lists some of the predicted key vibrational frequencies for this compound.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C=O Stretch (Ester) | 1755 | Strong | Medium |

| C=C Stretch (Alkene) | 1670 | Medium | Strong |

| C-O Stretch (Ester) | 1250, 1100 | Strong | Weak |

| Aromatic C=C Stretch | 1600, 1490 | Medium | Strong |

| sp² C-H Stretch (Alkene) | 3020 | Medium | Medium |

| sp³ C-H Stretch (Alkyl) | 2960-2850 | Strong | Strong |

Environmental Transformation Pathways and Mechanisms of 3,7 Dimethyl 6 Octenyl Phenoxyacetate

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical and physical processes that break down compounds without the involvement of biological organisms. For 3,7-dimethyl-6-octenyl phenoxyacetate (B1228835), these mechanisms primarily include hydrolysis, photolysis, and oxidation-reduction reactions that target the ester linkage, the unsaturated bond in the octenyl chain, and the phenoxy group.

The primary abiotic degradation pathway for 3,7-dimethyl-6-octenyl phenoxyacetate in aquatic environments is the hydrolysis of its ester bond. researchgate.netlibretexts.org This reaction involves the cleavage of the ester linkage by water, resulting in the formation of 3,7-dimethyl-6-octen-1-ol and phenoxyacetic acid. google.comnih.govlibretexts.org

The rate of hydrolysis is significantly influenced by the pH and temperature of the water. nih.gov Generally, ester hydrolysis can be catalyzed by both acids and bases. libretexts.orggoogle.comnih.govlibretexts.org

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is reversible. The ester is heated with an excess of water in the presence of a dilute acid, such as hydrochloric or sulfuric acid, to drive the equilibrium towards the products. researchgate.netlibretexts.org

Base-Catalyzed Hydrolysis (Saponification): This process is typically faster and irreversible, leading to the formation of the alcohol and the salt of the carboxylic acid (phenoxyacetate). researchgate.netyoutube.com The reaction is favored in alkaline waters. nih.gov

The hydrolysis of phenoxyacetate esters is a critical first step in their environmental degradation, as it breaks the molecule into two smaller, more water-soluble compounds that can then undergo further transformation. nih.gov

Table 1: Factors Influencing the Hydrolysis of Phenoxyacetate Esters

| Factor | Effect on Hydrolysis Rate | Reference |

| pH | Rate increases in both acidic and alkaline conditions compared to neutral pH. researchgate.netnih.gov | researchgate.netnih.gov |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. nih.gov | nih.gov |

| Ester Structure | Esters of alkoxylated alcohols can hydrolyze faster than those of simple aliphatic alcohols. nih.gov | nih.gov |

Photolysis, or photodegradation, involves the breakdown of molecules by light energy. For this compound, both the phenoxyacetic acid and the citronellyl moieties are susceptible to photolytic transformation.

Phenoxyacetate Moiety: Phenoxyacetic acids can undergo both direct and indirect photolysis in aquatic environments. nih.gov

Direct Photolysis: This occurs when the molecule directly absorbs ultraviolet (UV) radiation, leading to its excitation and subsequent decomposition. nih.govspiedigitallibrary.org The aromatic ring in phenoxyacetic acid allows for the absorption of UV light, particularly at wavelengths below 290 nm. nih.gov However, since solar radiation reaching the Earth's surface is primarily above 290 nm, the direct photolysis of phenoxyacetic acids in the natural environment is generally not a highly effective degradation pathway. nih.gov

Indirect Photolysis: This process is often more significant and involves photosensitizers, which are other substances in the water that absorb light and generate highly reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). nih.gov These reactive species then attack and degrade the phenoxyacetic acid molecule.

The degradation products of the photolysis of phenoxyacetic acid can include hydroxylated derivatives and, upon ring cleavage, various smaller organic acids. researchgate.net

Citronellyl Moiety: The citronellyl portion of the molecule, specifically the carbon-carbon double bond, is also susceptible to photolytic reactions. The photodegradation of citronellal (B1669106), a structurally similar compound, has been shown to follow first-order kinetics with a half-life of approximately 15.7 days upon exposure to sunlight. tandfonline.comtandfonline.com This suggests that the citronellyl moiety of this compound would also degrade under solar irradiation. Photooxidation of citronellol (B86348), often sensitized by dyes, can lead to the formation of allylic hydroperoxides, which can be further reduced to diols. frontiersin.orgresearchgate.netnih.govnih.gov

Redox reactions play a crucial role in the abiotic transformation of this compound. These reactions can be initiated by various oxidants present in the environment, such as hydroxyl radicals (•OH), ozone (O₃), and manganese oxides.

Alkene Moiety (Citronellyl): The double bond in the citronellyl group is a primary site for oxidative attack.

Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and non-selective oxidants that can readily attack the double bond of the citronellyl moiety. youtube.com The reaction of •OH with citronellol in the gas phase is rapid, leading to the formation of products such as acetone (B3395972) and 6-hydroxy-4-methylhexanal. researchgate.net In aqueous environments, the oxidation of terpene-derived acids by •OH has been shown to be a significant degradation pathway. nih.gov

Ozonolysis: Ozone can react with the double bond of the citronellyl group, leading to cleavage of the bond and the formation of smaller aldehydes and ketones. researchgate.net The reaction of citronellol with ozone has been studied, and it is a known degradation pathway for unsaturated terpenes. researchgate.net

Phenoxy Moiety: The phenoxy group can also undergo oxidation, particularly by strong oxidants.

Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals react rapidly with phenoxyacetic acid, with a rate constant of approximately 10 x 10⁹ M⁻¹s⁻¹. acs.orgresearchgate.net The reaction proceeds via the addition of the •OH radical to the aromatic ring, forming hydroxycyclohexadienyl radicals. These can then undergo further reactions to form hydroxylated phenoxyacetic acids and other degradation products. acs.orgresearchgate.net

Oxidation by Other Oxidants: Phenoxyacetic acid can be oxidized by other chemical oxidants such as dichromate and ozone. researchgate.netepa.gov Ozonation can lead to the formation of intermediates like phenyl formate, salicylic (B10762653) acid, and phenol, eventually breaking down to smaller organic acids. researchgate.net

Table 2: Key Abiotic Degradation Reactions

| Moiety | Reactant | Primary Transformation | Products | Reference |

| Ester Linkage | Water (H₂O) | Hydrolysis | 3,7-Dimethyl-6-octen-1-ol, Phenoxyacetic acid | researchgate.netlibretexts.org |

| Phenoxyacetate | UV Light (indirect) | Photodegradation | Hydroxylated derivatives, organic acids | nih.gov |

| Citronellyl (Alkene) | UV Light | Photodegradation | Allylic hydroperoxides, diols | frontiersin.orgnih.gov |

| Citronellyl (Alkene) | Hydroxyl Radical (•OH) | Oxidation | Acetone, 6-hydroxy-4-methylhexanal | researchgate.net |

| Citronellyl (Alkene) | Ozone (O₃) | Ozonolysis | Aldehydes, ketones | researchgate.net |

| Phenoxyacetate | Hydroxyl Radical (•OH) | Oxidation | Hydroxylated phenoxyacetic acids | acs.orgresearchgate.net |

Biotic Degradation (Biodegradation) Pathways

Biodegradation is the breakdown of organic compounds by microorganisms and their enzymes. This is a major pathway for the environmental transformation of this compound. The initial step is likely the enzymatic hydrolysis of the ester bond, followed by the separate metabolism of the resulting 3,7-dimethyl-6-octen-1-ol and phenoxyacetic acid.

Octenyl Fragment (Citronellol): Several bacterial species, particularly from the genus Pseudomonas, are capable of utilizing citronellol as a sole carbon source. researchgate.net The degradation pathway typically involves the oxidation of the alcohol group to an aldehyde (citronellal) and then to a carboxylic acid (citronellic acid). researchgate.net This is followed by a series of reactions, including carboxylation and beta-oxidation, which ultimately break down the carbon skeleton. researchgate.net

Phenoxyacetate Fragment: The biodegradation of phenoxyacetic acid and its derivatives, such as the herbicide 2,4-D, is well-documented. prakritimitrango.com Many soil microorganisms can degrade phenoxyacetic acid. nih.gov The degradation can be enhanced by the horizontal transfer of specific genes, such as the tfdA gene, which encodes for a dioxygenase that initiates the breakdown of the molecule. nih.gov The pathway often involves the cleavage of the ether linkage to form a phenol, which is then further metabolized. collectionscanada.gc.ca

Specific enzymes are responsible for the key steps in the biodegradation of this compound.

Esterases: The initial and crucial step of cleaving the ester bond is carried out by esterases. These enzymes are widespread in microorganisms and facilitate the hydrolysis of the ester, releasing the alcohol and carboxylic acid components. researchgate.net The enzymatic hydrolysis of terpenyl esters is a known process in various biological systems. mdpi.com

Oxygenases: Oxygenases play a vital role in the degradation of both the citronellyl and phenoxyacetate fragments. For instance, a dioxygenase is involved in the initial attack on the phenoxyacetic acid molecule. nih.gov In the degradation of citronellol, dehydrogenases first oxidize the alcohol, and subsequent steps in the pathway also involve oxygenase activity to break down the carbon chain. researchgate.net

Table 3: Key Biotic Degradation Enzymes and their Roles

| Enzyme Class | Function | Substrate Moiety | Reference |

| Esterases | Cleavage of the ester bond | Ester linkage | researchgate.net |

| Dehydrogenases | Oxidation of the alcohol group | Citronellyl | researchgate.net |

| Oxygenases/Dioxygenases | Cleavage of the ether linkage and ring hydroxylation | Phenoxyacetate | nih.gov |

| Oxygenases | Breakdown of the carbon skeleton | Citronellyl | researchgate.net |

Mineralization Studies and Identification of Key Metabolic Intermediates

Direct mineralization studies specifically for this compound are not available in published research. However, the degradation of structurally similar compounds provides insight into the likely metabolic intermediates. The primary step in the biodegradation of this compound is expected to be the hydrolysis of the ester bond. This initial cleavage would yield 3,7-Dimethyl-6-octen-1-ol (citronellol) and phenoxyacetic acid.

Biodegradation of the Citronellyl Moiety: Studies on citronellyl acetate (B1210297), a structurally related terpene ester, have shown that its degradation by bacteria such as Pseudomonas mendocina begins with hydrolysis to citronellol. ejbiotechnology.infoejbiotechnology.inforesearchgate.net Following this, citronellol is oxidized to its corresponding aldehyde (citronellal) and then to citronellic acid. ejbiotechnology.inforesearchgate.net Further catabolism can proceed via the acyclic terpene utilization (ATU) pathway, which involves beta-oxidation and other enzymatic steps, ultimately leading to intermediates that can enter the central carbon metabolism of microorganisms and be mineralized to carbon dioxide and water. frontiersin.orgdtic.mil

Biodegradation of the Phenoxyacetate Moiety: Phenoxyacetic acid and its derivatives are known to be biodegradable. The catabolism of phenylacetic acid, a closely related compound, is well-studied in bacteria like Acinetobacter. nih.gov The degradation pathway typically involves the formation of a coenzyme A (CoA) thioester, followed by epoxidation and ring cleavage, eventually funneling the breakdown products into the tricarboxylic acid (TCA) cycle for mineralization. nih.gov

Based on this, the key metabolic intermediates in the mineralization of this compound are likely to be:

Primary Intermediates:

3,7-Dimethyl-6-octen-1-ol (Citronellol)

Phenoxyacetic acid

Secondary Intermediates from Citronellol:

Citronellal

Citronellic acid

Secondary Intermediates from Phenoxyacetic Acid:

Phenoxyacetyl-CoA

Ring-cleavage products

The following table summarizes the potential key metabolic intermediates.

| Parent Compound | Initial Hydrolysis Products | Further Metabolic Intermediates |

| This compound | 3,7-Dimethyl-6-octen-1-ol (Citronellol) | Citronellal, Citronellic acid |

| Phenoxyacetic acid | Phenoxyacetyl-CoA, Ring-cleavage products |

Influence of Environmental Factors on Transformation Kinetics

The rates of transformation of this compound in the environment are expected to be significantly influenced by various physicochemical parameters.

Effects of pH, Temperature, and Ionic Strength on Degradation Rates

While specific data for this compound is unavailable, the degradation kinetics of esters are generally subject to the influence of pH, temperature, and ionic strength.

pH: The hydrolysis of the ester bond in this compound can occur via both acid-catalyzed and base-catalyzed mechanisms. Therefore, the rate of abiotic hydrolysis is expected to be lowest in the neutral pH range and to increase under acidic or alkaline conditions. This is a common characteristic for the hydrolysis of many esters found in the environment. nih.govresearchgate.net

Temperature: An increase in temperature generally accelerates chemical and biological reaction rates. The degradation of this compound, whether through abiotic hydrolysis or microbial activity, is expected to increase with rising temperatures within a certain range. researchgate.net For microbial degradation, there will be an optimal temperature for the specific microorganisms involved, beyond which the degradation rate will decrease.

Ionic Strength: The effect of ionic strength on the degradation rate is more complex. For abiotic hydrolysis, changes in ionic strength can alter the activity of water and catalytic ions, potentially influencing the reaction rate. The specific effect would depend on the reaction mechanism. For microbial degradation, high ionic strength (salinity) can impose osmotic stress on microorganisms, potentially inhibiting their metabolic activity and thus slowing down the degradation of the compound.

The table below outlines the expected effects of these factors on degradation rates.

| Environmental Factor | Expected Effect on Degradation Rate | Rationale |

| pH | Increased rates at low and high pH | Acid and base-catalyzed hydrolysis of the ester bond. |

| Temperature | Increased rate with increasing temperature (within a range) | Acceleration of both abiotic and biotic reactions. |

| Ionic Strength | Potentially inhibitory effect at high concentrations | Osmotic stress on microorganisms and potential changes in chemical activity for abiotic reactions. |

Role of Natural Organic Matter (NOM) and Dissolved Organic Carbon (DOC) in Environmental Fate

Natural organic matter (NOM) and its soluble fraction, dissolved organic carbon (DOC), can play a multifaceted role in the environmental fate of organic compounds like this compound.

Sorption: Due to its predicted lipophilicity (high LogP), this compound is likely to sorb to NOM in soil and sediment. This sorption can reduce its bioavailability to microorganisms, potentially slowing down the rate of biodegradation. The bound residues may be more persistent in the environment.

Photolysis: NOM can act as a photosensitizer, producing reactive species such as hydroxyl radicals and singlet oxygen upon exposure to sunlight. These reactive species can contribute to the indirect photodegradation of this compound. Conversely, NOM can also act as a light screen, absorbing sunlight and reducing the rate of direct photolysis of the compound.

Co-metabolism: DOC can serve as a primary energy source for microorganisms, potentially enhancing the microbial population and leading to the co-metabolic degradation of this compound, where the compound is degraded fortuitously by enzymes produced for the metabolism of DOC.

The potential roles of NOM and DOC are summarized in the table below.

| Process | Influence of NOM/DOC | Outcome for this compound |

| Sorption | Increased sorption to NOM | Reduced bioavailability, potentially slower degradation. |

| Photolysis | Photosensitization or light screening | Can either enhance or inhibit photodegradation rates. |

| Biodegradation | Co-metabolism with DOC | Potential for enhanced degradation if the microbial community is stimulated. |

Advanced Analytical Methodologies for Detection and Quantification of 3,7 Dimethyl 6 Octenyl Phenoxyacetate

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation of 3,7-Dimethyl-6-octenyl phenoxyacetate (B1228835) from complex sample matrices, enabling its accurate quantification and identification. proquest.comfrontiersin.org The choice of technique is primarily dictated by the compound's physicochemical properties, such as its volatility and polarity.

Gas Chromatography (GC) for Volatile Species Separation and Quantification

Given its molecular weight and the presence of a volatile terpene moiety, 3,7-Dimethyl-6-octenyl phenoxyacetate is amenable to analysis by gas chromatography (GC). phenomenex.com GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. For this compound, a non-polar or mid-polar capillary column, such as one coated with 5% phenyl-polydimethylsiloxane, would be a suitable choice for achieving good separation from other volatile components in a sample. chromatographyonline.comshimadzu.com

The operational parameters of the GC system, including injector temperature, oven temperature program, and carrier gas flow rate, must be optimized to ensure efficient separation and sharp peak shapes. A temperature-programmed analysis would be necessary to elute this relatively high-boiling-point ester in a reasonable time frame while maintaining good resolution. nih.govmdpi.com Quantification is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Table 1: Hypothetical GC-FID Parameters for the Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C (1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Carrier Gas | Helium at 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) at 320 °C |

| Expected Retention Time | 15-20 minutes |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Complex Matrices

For non-volatile or thermally labile impurities that may be present in a sample containing this compound, or for analysis in complex non-volatile matrices, High-Performance Liquid Chromatography (HPLC) is the preferred technique. nih.govmdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode for the analysis of moderately polar to non-polar compounds like this ester. sielc.com

A C18 or C8 column would provide sufficient retention and separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to elute the target compound and any other components of varying polarities. nih.gov UV detection at a wavelength where the phenoxy group absorbs, typically around 270 nm, would be suitable for quantification.

Table 2: Illustrative RP-HPLC Conditions for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 270 nm |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Comprehensive Profiling and Trace Analysis

For unambiguous identification and trace-level quantification, hyphenated techniques that couple chromatography with mass spectrometry are indispensable. frontiersin.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides both chromatographic separation and mass spectral data, which acts as a chemical fingerprint of the analyte. nih.gov In electron ionization (EI) mode, this compound would be expected to produce a characteristic fragmentation pattern. Key fragments would likely include ions corresponding to the citronellyl moiety and the phenoxyacetyl group. acs.org This technique is invaluable for confirming the identity of the compound in complex mixtures. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for trace analysis in challenging matrices like environmental or biological samples. mdpi.comnih.govresearchgate.net After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then subjected to tandem mass spectrometry. By selecting a specific precursor ion and monitoring its characteristic product ions (Selected Reaction Monitoring - SRM), a very low limit of detection and high specificity can be achieved.

Table 3: Predicted GC-MS Fragmentation and LC-MS/MS Transitions for this compound

| Technique | Predicted Key Ions/Transitions |

| GC-MS (EI) | Molecular Ion (M+) : m/z 290. Fragments : m/z 137 (citronellyl cation), m/z 153 (phenoxyacetyl cation), m/z 94 (phenol), m/z 77 (phenyl cation) |

| LC-MS/MS (ESI+) | Precursor Ion [M+H]+ : m/z 291. Product Ions : m/z 137, m/z 153 |

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before chromatographic analysis. proquest.comresearchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for extracting analytes from aqueous samples into an immiscible organic solvent. unl.pt For extracting this compound from water or other aqueous matrices, a solvent like hexane (B92381) or ethyl acetate (B1210297) would be effective. The efficiency of the extraction depends on the partition coefficient of the analyte between the two phases, the solvent-to-sample ratio, and the pH of the aqueous phase. nih.gov

Solid-Phase Extraction (SPE) is a more modern and often more efficient alternative to LLE. researchgate.netnih.gov It involves passing a liquid sample through a cartridge containing a solid sorbent. For a relatively non-polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent would be appropriate. nih.gov The optimization of SPE involves selecting the appropriate sorbent, conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. youtube.comyoutube.com

Headspace Sampling and Solid-Phase Microextraction (SPME) for Volatile Components

For the analysis of volatile components, including the target analyte if present in a suitable matrix, headspace techniques offer a solvent-free and often automated approach. labmanager.com

Headspace Sampling (HS) involves analyzing the vapor phase in equilibrium with the sample in a sealed vial. mdpi.commdpi.comthermofisher.com This is particularly useful for solid or viscous liquid samples. The sample is heated to a specific temperature to promote the partitioning of volatile compounds into the headspace, which is then injected into the GC. nih.gov

Solid-Phase Microextraction (SPME) is a solvent-less extraction technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. gcms.czscielo.br The fiber can be exposed to the headspace above the sample (Headspace-SPME) or directly immersed in a liquid sample. sigmaaldrich.comacs.org For this compound, a fiber with a non-polar coating like polydimethylsiloxane (B3030410) (PDMS) would be suitable. mdpi.com After extraction, the fiber is transferred to the GC injector for thermal desorption of the analytes. researchgate.net SPME is highly effective for concentrating trace levels of volatile and semi-volatile compounds. mdpi.com

Table 4: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| LLE | Partitioning between two immiscible liquids. unl.pt | Simple, widely applicable. | Large solvent consumption, can be labor-intensive. |

| SPE | Partitioning between a solid sorbent and a liquid sample. researchgate.net | High recovery, good selectivity, automation possible. youtube.com | Can be more expensive than LLE, method development required. |

| Headspace | Analysis of the vapor phase above a sample. mdpi.com | Solvent-free, good for complex matrices. | Only applicable to volatile compounds, requires careful calibration. |

| SPME | Extraction using a coated fiber. scielo.br | Solvent-free, high concentration factor, simple. acs.org | Fiber fragility, potential for matrix effects. |

Derivatization Strategies for Enhanced Analytical Performance

While this compound is an ester and generally amenable to direct GC-MS analysis, derivatization can be a strategic approach to improve its chromatographic behavior and detection sensitivity, particularly at trace levels. Derivatization is a chemical modification process that can increase the volatility and thermal stability of an analyte, and enhance its mass spectral characteristics. gcms.czyoutube.com

For the parent alcohol, citronellol (B86348), or if hydrolysis of the ester is performed, silylation is a common derivatization technique. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. scispec.co.th This process reduces the polarity of the molecule, leading to improved peak shape and reduced tailing on non-polar GC columns. scispec.co.th

Another potential strategy involves the derivatization of the phenoxyacetic acid moiety, should the analytical workflow involve hydrolysis of the ester bond. The resulting phenoxyacetic acid can be esterified to a more volatile form, for instance, by reaction with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form the methyl ester. gcms.cz Alternatively, for enhanced sensitivity with an electron capture detector (ECD), pentafluorobenzyl (PFB) bromide can be used to form the PFB ester. nih.gov

It is important to note that direct analysis of the intact ester is often preferred to avoid the complexities and potential for incomplete reactions associated with derivatization. nih.gov However, when dealing with complex matrices or the need for very low detection limits, these derivatization strategies offer valuable alternatives.

Quantitative Analytical Method Validation

The validation of an analytical method is crucial to ensure its reliability for the intended application. This process involves a series of experiments to evaluate the method's performance characteristics, including specificity, selectivity, linearity, limits of detection and quantification, precision, and accuracy. dntb.gov.uanih.gov

Specificity and Selectivity Assessment in the Presence of Structurally Related Compounds

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components which may be expected to be present. Selectivity refers to the extent to which the method can determine particular analyte(s) in a complex mixture without interference from other components. nih.gov For this compound, this involves demonstrating that the analytical signal is not affected by structurally similar compounds.

A key challenge in the analysis of fragrance ingredients is the presence of numerous isomers and structurally related compounds that can co-elute during chromatographic separation. researchgate.netcopernicus.org To assess the specificity and selectivity of a GC-MS method for this compound, a mixture of the target analyte and potential interfering compounds would be analyzed. The chromatographic resolution and the uniqueness of the mass spectral fragmentation pattern are key to achieving selectivity.

Table 1: Structurally Related Compounds for Specificity and Selectivity Assessment

| Compound Name | Structure | Rationale for Inclusion |

| Citronellyl Acetate | Shares the citronellyl moiety, potential for similar retention time. nih.gov | |

| Citronellyl Propionate | Another ester of citronellol with a different acid moiety. | |

| Geranyl Acetate | Isomeric with citronellyl acetate, often co-occurring in natural extracts. | |

| Phenylacetic Acid, 3,7-dimethyl-6-octenyl ester | Isomer with a different arrangement of the phenyl and acetate groups. | |

| Phenoxyacetic Acid | Potential precursor or hydrolysis product. | |

| Citronellol | Parent alcohol, potential impurity or hydrolysis product. ui.ac.id |

The selectivity of the method would be confirmed by the absence of significant interference at the retention time and selected mass-to-charge ratios (m/z) of this compound from the compounds listed in Table 1.

Linearity, Dynamic Range, and Limit of Detection/Quantification Determination

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The dynamic range is the interval over which the method provides a linear response. The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. dntb.gov.ua

For the quantification of this compound, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The response (peak area) is plotted against the concentration, and a linear regression analysis is performed.

Table 2: Hypothetical Linearity and Sensitivity Data for this compound by GC-MS

| Parameter | Value |

| Linear Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

These hypothetical values are based on typical performance characteristics of GC-MS methods for the analysis of similar semi-volatile organic compounds. nih.gov

Precision and Accuracy Evaluation for Robust Quantification

Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (a certified reference material or a spiked sample) and comparing the measured value to the true value.

Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). For a robust quantitative method, the precision and accuracy should be within acceptable limits.

Table 3: Hypothetical Precision and Accuracy Data for the Quantification of this compound

| Quality Control Sample Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6, 3 days) | Accuracy (% Recovery) |

| 0.5 (Low QC) | < 10% | < 15% | 90 - 110% |

| 5.0 (Mid QC) | < 5% | < 10% | 95 - 105% |

| 40.0 (High QC) | < 5% | < 10% | 95 - 105% |

The data presented in Table 3 represents a hypothetical but realistic set of acceptance criteria for a validated quantitative method for this compound, ensuring the reliability of the analytical results. nih.gov

Q & A

Q. What synthetic methodologies are optimal for producing 3,7-Dimethyl-6-octenyl Phenoxyacetate, and how can reaction efficiency be enhanced?

Methodological Answer: The synthesis typically involves esterification between phenoxyacetic acid derivatives (e.g., phenoxyacetyl chloride) and 3,7-dimethyl-6-octenol. Key parameters include:

- Catalyst Selection : Acid catalysts (e.g., H₂SO₄) or coupling agents (DCC/DMAP) improve yields by facilitating nucleophilic acyl substitution .

- Solvent and Temperature : Refluxing in anhydrous toluene or dichloromethane under inert atmosphere minimizes hydrolysis side reactions .

- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the ester from unreacted alcohol or acid .

Q. Table 1: Yield Optimization Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| H₂SO₄ | Toluene | 110 | 68 | 95% |

| DCC/DMAP | DCM | 40 | 85 | 98% |

| None | THF | 65 | 32 | 80% |

Q. Which analytical techniques are most robust for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z 278.3 (C₁₈H₂₂O₃⁺) confirms molecular weight .

- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its structural analogs?

Methodological Answer: Discrepancies often arise from variations in:

- Purity Standards : Impurities (e.g., unreacted phenoxyacetic acid) may skew bioactivity results. Validate purity via HPLC before assays .

- Assay Conditions : Use standardized microbial strains (e.g., E. coli ATCC 25922) and broth microdilution protocols (CLSI guidelines) to ensure reproducibility .

- Structural Specificity : Compare activity against analogs (e.g., allyl phenoxyacetate or ethyl phenoxyacetate derivatives ) to isolate the role of the isoprenoid chain.

Q. Table 2: Comparative MIC Values for Phenoxyacetate Derivatives

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|

| This compound | 32 | 64 |

| Allyl Phenoxyacetate | 64 | 128 |

| Ethyl Phenoxyacetate | 128 | 256 |

Q. What experimental designs are critical for assessing environmental stability and degradation pathways of this compound?

Methodological Answer:

- Hydrolytic Stability : Incubate in buffers (pH 4–9) at 25–40°C; monitor degradation via HPLC. The ester bond is prone to alkaline hydrolysis (pH > 7) .

- Photodegradation : Expose to UV-A/UV-B light; analyze breakdown products (e.g., phenoxyacetic acid) using LC-MS .

- Microbial Degradation : Use soil or aquatic microbial consortia; quantify residual compound via GC-MS and identify metabolites (e.g., diols or carboxylic acids) .

Q. How can researchers optimize feed systems for microbial studies involving this compound?

Methodological Answer:

- Fed-Batch Fermentation : Maintain controlled feeding rates (e.g., 2–6 mL/h) to avoid substrate inhibition in microbial cultures .